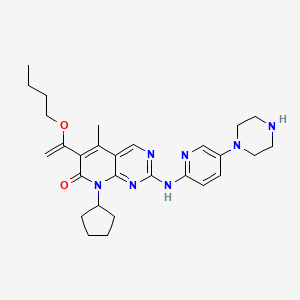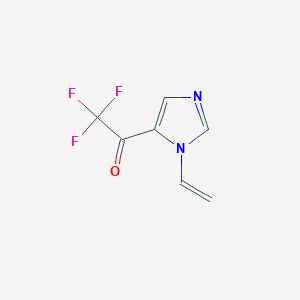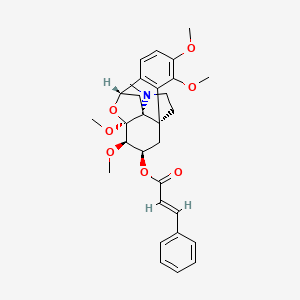
Stephalonine P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stephalonine P is a natural compound classified as an alkaloid. It is derived from the plant Stephania longa and belongs to the hasubanan-type alkaloids. The molecular formula of this compound is C30H35NO7, and it has a molecular weight of 521.61 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Stephalonine P involves multiple steps, including the isolation of the compound from the whole plant of Stephania longa. The structures of isolated compounds are identified using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Circular Dichroism (CD) methods.
Industrial Production Methods: Industrial production of this compound can be scaled up using Good Manufacturing Practice (GMP) synthesis workshops. These workshops ensure the production of high-purity compounds with flexible packaging options and quality assurance.
Análisis De Reacciones Químicas
Types of Reactions: Stephalonine P undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced antiviral and anti-inflammatory activities. These derivatives are evaluated for their biological activities using in vitro assays.
Aplicaciones Científicas De Investigación
Stephalonine P has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable compound for studying the structure-activity relationship of alkaloids. In biology, it is used to investigate its antimicrobial and anti-inflammatory properties. In medicine, this compound is explored for its potential as an antiviral drug, particularly against viruses such as the influenza virus. In the industry, it is utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Stephalonine P involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in viral replication and inflammation. The compound’s antiviral activity is attributed to its ability to inhibit the replication of viral RNA, thereby preventing the spread of the virus. Additionally, its anti-inflammatory activity is mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparación Con Compuestos Similares
Stephalonine P is unique compared to other similar compounds due to its distinct structure and biological activities. Similar compounds include other hasubanan-type alkaloids such as stephalonine Q, stephalonine R, and stephalonine S. These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials. For instance, stephalonine Q, R, and S have been shown to possess antimicrobial activities, whereas this compound is primarily investigated for its antiviral properties.
Propiedades
Fórmula molecular |
C30H35NO7 |
|---|---|
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
[(1R,8S,10R,11S,12R,13R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H35NO7/c1-31-16-15-28-17-23(37-24(32)14-11-19-9-7-6-8-10-19)27(35-4)30(36-5)29(28,31)18-22(38-30)20-12-13-21(33-2)26(34-3)25(20)28/h6-14,22-23,27H,15-18H2,1-5H3/b14-11+/t22-,23+,27+,28+,29+,30+/m0/s1 |
Clave InChI |
DBIVPILOXIUPNX-RCAWPEKHSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@@]4([C@@H]([C@@H](C3)OC(=O)/C=C/C6=CC=CC=C6)OC)OC |
SMILES canónico |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C=CC6=CC=CC=C6)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)

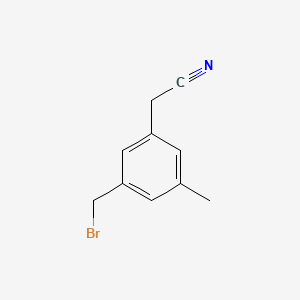
![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
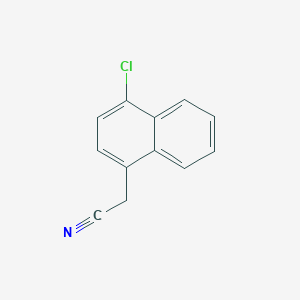
![2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
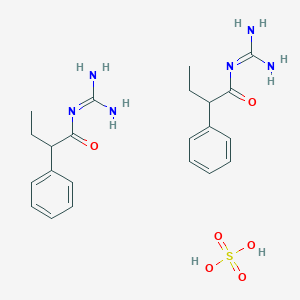
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)


